rac-methyl (3R,4R)-4-benzylpyrrolidine-3-carboxylate hydrochloride, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-methyl (3R,4R)-4-benzylpyrrolidine-3-carboxylate hydrochloride, trans: is a synthetic organic compound with potential applications in various fields of scientific research. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group attached to the pyrrolidine ring. The compound is typically used in research settings to study its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl (3R,4R)-4-benzylpyrrolidine-3-carboxylate hydrochloride, trans typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
Esterification: The carboxylate group is introduced through an esterification reaction, where the carboxylic acid derivative reacts with methanol in the presence of an acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction steps as described above. The process is optimized for yield and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the pyrrolidine ring or the benzyl group is oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the pyrrolidine ring to a more saturated form.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as benzyl halides or other alkylating agents are used for substitution reactions.
Major Products:
Oxidation Products: Benzyl ketones or pyrrolidine oxides.
Reduction Products: Alcohols or saturated pyrrolidine derivatives.
Substitution Products: Various substituted pyrrolidine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Researchers use the compound to study the mechanisms of various chemical reactions involving pyrrolidine derivatives.
Biology:
Enzyme Inhibition Studies: The compound may be used to study its potential as an enzyme inhibitor, particularly for enzymes involved in neurotransmitter metabolism.
Receptor Binding Studies: Researchers may investigate the compound’s binding affinity to various biological receptors.
Medicine:
Drug Development: The compound can serve as a lead compound for the development of new pharmaceuticals targeting neurological or psychiatric disorders.
Pharmacokinetics Studies: Researchers may study the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Industry:
Chemical Manufacturing: The compound can be used as a building block in the production of various chemicals and materials.
Catalysis: It may be used as a ligand in catalytic reactions to improve reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of rac-methyl (3R,4R)-4-benzylpyrrolidine-3-carboxylate hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Alternatively, it may bind to receptors and modulate their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
- rac-methyl (3R,4R)-4-propylpyrrolidine-3-carboxylate hydrochloride
- rac-methyl (3R,4R)-4-(oxan-4-yl)pyrrolidine-3-carboxylate hydrochloride
Comparison:
- Structural Differences: The primary difference between these compounds lies in the substituent attached to the pyrrolidine ring. While rac-methyl (3R,4R)-4-benzylpyrrolidine-3-carboxylate hydrochloride, trans has a benzyl group, the similar compounds have propyl or oxan-4-yl groups.
- Chemical Properties: The presence of different substituents can affect the compound’s chemical reactivity, solubility, and stability.
- Biological Activity: The different substituents may also influence the compound’s biological activity, including its binding affinity to enzymes or receptors and its overall pharmacological profile.
Properties
CAS No. |
2307784-10-5 |
---|---|
Molecular Formula |
C13H18ClNO2 |
Molecular Weight |
255.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.